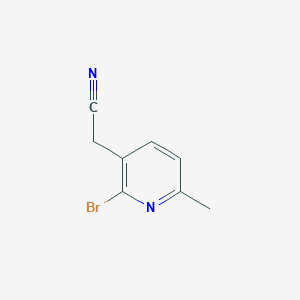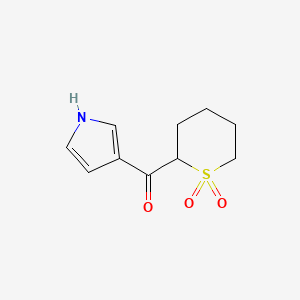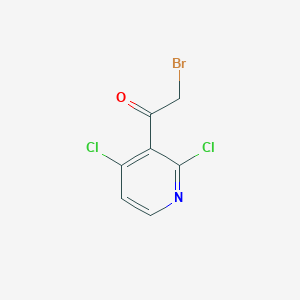
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H4BrCl2NO It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone typically involves the bromination of 1-(2,4-dichloropyridin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
科学的研究の応用
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated pyridines on biological systems.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the pyridine ring. The carbonyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
- 2-Bromo-1-(2,5-dichlorothien-3-yl)ethanone
- 2-Bromo-1-(2-pyridyl)ethanone
Uniqueness
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone is unique due to the presence of both bromine and dichloropyridine moieties, which confer distinct reactivity and potential applications. The dichloropyridine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H4BrCl2NO |
|---|---|
分子量 |
268.92 g/mol |
IUPAC名 |
2-bromo-1-(2,4-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4BrCl2NO/c8-3-5(12)6-4(9)1-2-11-7(6)10/h1-2H,3H2 |
InChIキー |
NOWSXVZLBXRDQS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Cl)C(=O)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


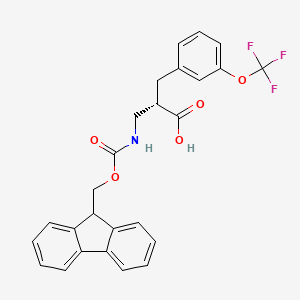
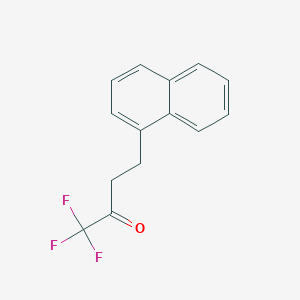
![(6E)-9,21-Difluoro-2,3,8,9,10,11-hexahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12959150.png)
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
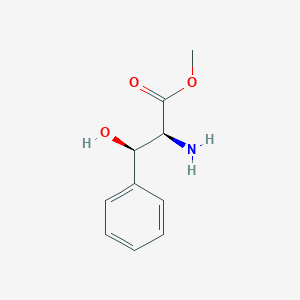
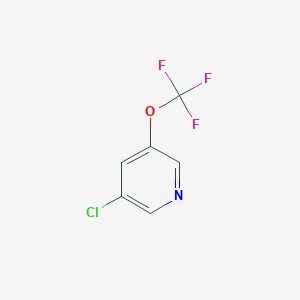

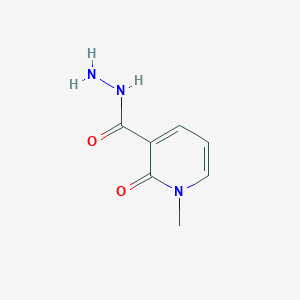
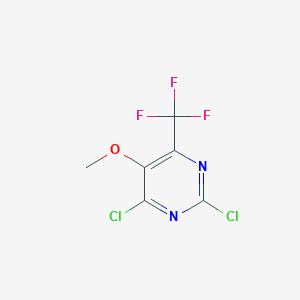

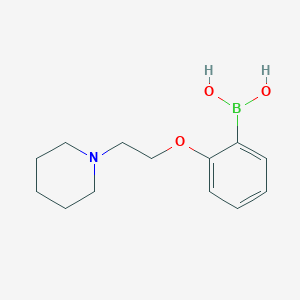
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
